molecular formula C10H10O3 B188931 4-(Allyloxy)benzoic acid CAS No. 27914-60-9

4-(Allyloxy)benzoic acid

Cat. No. B188931
CAS RN: 27914-60-9
M. Wt: 178.18 g/mol
InChI Key: DYDWKSVZHZNBLO-UHFFFAOYSA-N
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Description

“4-(Allyloxy)benzoic acid” is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a solid substance that is stored in a dry environment at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “4-(Allyloxy)benzoic acid” involves two stages of reaction. The first stage is the allylation reaction of 4–hydroxybenzaldehyde to afford 4–allyloxybenzaldehyde. This is followed by the condensation reaction of 4–allyloxybenzaldehyde with resorcinol using an acid catalyst .


Molecular Structure Analysis

The molecular structure of “4-(Allyloxy)benzoic acid” is represented by the InChI code 1S/C10H10O3/c1-2-7-13-9-5-3-8 (4-6-9)10 (11)12/h2-6H,1,7H2, (H,11,12) . This indicates the presence of an allyloxy group attached to the benzene ring of benzoic acid.


Physical And Chemical Properties Analysis

“4-(Allyloxy)benzoic acid” is a solid substance. It is stored in a dry environment at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

1. Material Science and Nanotechnology

4-(Allyloxy)benzoic acid has been utilized in the field of material science and nanotechnology, particularly in the development of molecularly imprinted polymers. A study described the use of Density Functional Theory (DFT) to design molecularly imprinted polymers synthesized using ionic liquids (ILMIPs) @ graphene oxide (GO) composites for removing metabolites of emerging contaminants (ECs) like 4-Hydroxy benzoic acid (4HA). The research provided insights into the chemistry of template-monomer complex formation and demonstrated the potential of these composites in controlling the harmful effects of ECs on the ecosystem (Das, Wankhade, & Kumar, 2021).

2. Liquid Crystal Technology

Research in liquid crystal technology has also harnessed the properties of 4-(Allyloxy)benzoic acid. One study synthesized (E)-4-(2-(4-(allyloxy) phenyl) diazenyl) benzoic acid and investigated its phase transition temperatures and mesomorphic phase behaviors. The compound exhibited mesomorphic phases, which are crucial in the application of liquid crystals in displays and other technologies (Sun, Xu, Zhang, & Wu, 2011). Another research synthesized benzoic acid compounds and prepared corresponding symmetric hydrogen‐bonded liquid crystalline complexes. These complexes exhibited nematic phases, a finding significant for the development of new liquid crystalline materials (Wei, Shi, Yuan, Zhang, Cao, & Yang, 2007).

3. Antibacterial and Antimycobacterial Applications

4-(Allyloxy)benzoic acid derivatives have been investigated for their antibacterial and antimycobacterial properties. A study synthesized benzoic acid (4-allyloxy-benzylidene)-hydrazide and its series, which were subjected to antibacterial and docking studies. The compounds showed potent anti-tuberculosis activity, indicating their potential use in treating bacterial infections (KulandaiTherese & Geethamalika, 2017).

Safety And Hazards

“4-(Allyloxy)benzoic acid” is classified under the GHS07 hazard class. It has a signal word of “Warning” and is associated with hazard statements H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While there is limited information on the future directions of “4-(Allyloxy)benzoic acid”, it’s worth noting that 4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

properties

IUPAC Name

4-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDWKSVZHZNBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332726
Record name 4-(allyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)benzoic acid

CAS RN

27914-60-9
Record name 4-(allyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(prop-2-en-1-yloxy)benzoic acid
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Synthesis routes and methods I

Procedure details

A mixture containing 30 g. of ethyl 4-allyloxybenzoate and 180 ml. of 10% aqueous potassium hydroxide solution was stirred and heated on a steam bath for 21/2 hours. The resulting reaction mixture was diluted with one volume of water and filtered through a sintered glass funnel. The filtrate was stirred and acidified with excess concentrated hydrochloric acid. More water was added in order to facilitate stirring. The copious white solid precipitate was collected and dried in a vacuum oven at 60° C. to produce a quantitative yield of 4-allyloxybenzoic acid, m.p. 163°-164° C.
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Synthesis routes and methods II

Procedure details

18.0 g (93.6 mmol) of the resulting compound (11) was dissolved in 600 ml of ethanol. The solution was poured into a solution of 12.0 g (300 mmol) of sodium hydroxide dissolved in 80 ml of water and 100 ml of methanol. The whole was refluxed at 80° C. for 2 hours. After removal of the solvent by distillation, the resulting white solid was dissolved in water and the solution was rendered acidic by adding hydrochloric acid, whereby white precipitate formed. The precipitate was extracted with methylene chloride. After removal of the solvent by distillation, the residue was purified by silica gel column chromatography to obtain 4.7 g of p-allyloxybenzoic acid (12) (yield: 88.1%).
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

The reaction of ethyl 4-hydroxybenzoate and allyl bromide in 2-butanone in the presence of potassium carbonate was performed as described in Example 2 to give 4-Allyloxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.56 (s, —CO2H); 7.83 (d-like, J=8.0, 2 arom. H); 6.97 (d-like, J=8.0, 2 arom. H); 5.99 (m, —CH═CH2); 5.38, 5.24 (2 d-like, —CH═CH2); 4.59 (d-like, CH2—CH═CH2); 13C-NMR (100 MHz, d6-DMSO): 166.92 (—C═O); 161.72; 133.17; 131.28 (2 arom. C); 123.04; 117.80; 114.42 (2 arom. C); 68.34.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
K Wang, Y Wang, P Chen, L Xia… - Advances in Polymer …, 2018 - Wiley Online Library
… In this paper, we used the 4,4’-bis(4-allyloxy benzoic acid) phenyl ester (BAOBE) with the liquid crystalline property to modify DABPA/N,N’-4,4-bismaleimidodiphenylmethylene (BDM) …
Number of citations: 15 onlinelibrary.wiley.com
JJ Pesek, MT Matyska, S Kamath - Analusis, 1997 - infona.pl
… The chiral selector R(+)-1-(α-naphthyl)ethylamine was attached to a silica hydride surface by first coupling it to 4-allyloxy-benzoic acid and then bonding via a hydrosilation reaction. The …
Number of citations: 16 www.infona.pl
GP Chang-Chien, WS Lee - Journal of Polymer Research, 1996 - Springer
… Abstract: The syntheses and characterizations of poly[4-allyloxy-benzoic acid [4'-(2-methoxy) ethoxy] biphenyl]-4-yl ester-co-4-allyloxy-[(4-cyano)-4'-phenyl] carboxyl benzoate ester (…
Number of citations: 2 link.springer.com
B Zhang, S Guo, B Shao - Journal of applied polymer science, 1998 - Wiley Online Library
A novel thermotropic side‐chain liquid crystalline ionomer (LCI) containing sulfonic acid groups on the side‐chain was synthesized by graft copolymerization of mesogenic monomer 4‐…
Number of citations: 37 onlinelibrary.wiley.com
WS Lee - Journal of Polymer Research, 1999 - Springer
… Abstract: This manuscript proposes a packing arrangement model for a co-mesogenic sidechain liquid crystalline copolysiloxane polymer copoly[4-allyloxy-benzoic acid [4'-2-(2-…
Number of citations: 4 link.springer.com
XZ He, BY Zhang, WW Ma, L Zhang, Qiang-Mu - Liquid Crystals, 2009 - Taylor & Francis
… Now a new side-chain cholesteric LCE derived from nematic liquid crystalline monomer: 4-Allyloxy-benzoic acid-4-[3-[4-hepty oxy-phenyl]-propionyloxy]-phenylester (M1), and long …
Number of citations: 4 www.tandfonline.com
F Bracon, F Guittard… - Journal of Polymer …, 1999 - Wiley Online Library
Two series of monomers, 4‐[4‐(allyloxy)benzoyloxy]phenyl‐3‐(perfluoro‐n‐alkyl)ethyl propanoates and 2‐(perfluoro‐n‐alkyl)ethyl‐4‐[4‐(undec‐10‐en‐1‐oyloxy)‐benzoyloxy] …
Number of citations: 30 onlinelibrary.wiley.com
F Bracon, F Guittard, ET de Givenchy, S Geribaldi - Polymer, 2000 - Elsevier
Two series of monomers, 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates and 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)benzoyloxy]benzoates have been synthesized. They …
Number of citations: 16 www.sciencedirect.com
JA Reina, V Cádiz, A Serra - Macromolecular Chemistry and …, 1997 - Wiley Online Library
Poly(epichlorohydrin) (PECH) and poly[epichlorohydrin‐co‐(ethylene oxide)] (PECH‐PEO) were modified with several aromatic carboxylates (benzoate, 4‐(allyloxy)benzoate, 4‐(5‐…
Number of citations: 4 onlinelibrary.wiley.com
WZ Zhao, YH Cong, BY Zhang, TH Zhang, B Yao - Liquid Crystals, 2015 - Taylor & Francis
Luminescent cholesteric liquid crystalline polymers consisting of the lanthanide ions covalently attached to cholesteric polysiloxanes are prepared. Cholesteric liquid crystalline …
Number of citations: 2 www.tandfonline.com

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